![molecular formula C8H9F6NO2 B8204967 2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B8204967.png)
2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated organic compound that features both trifluoromethyl and epoxide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with an epoxide-containing compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring can yield diols, while reduction can produce alcohols or amines.
科学的研究の応用
2,2,2-Trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with molecular targets through its functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethyl groups can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or other molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl groups but lacking the epoxide functionality.
2,2,2-Trifluoro-N,N-dimethylacetamide: Another fluorinated compound with different substituents on the nitrogen atom.
2,2,2-Trifluoroethanol: A related compound with a hydroxyl group instead of an epoxide.
Uniqueness
2,2,2-Trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide is unique due to the combination of its trifluoromethyl and epoxide functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
特性
IUPAC Name |
2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F6NO2/c9-7(10,11)4-15(2-1-5-3-17-5)6(16)8(12,13)14/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDPPCIDTVRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCN(CC(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(Hydroxymethyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B8204884.png)
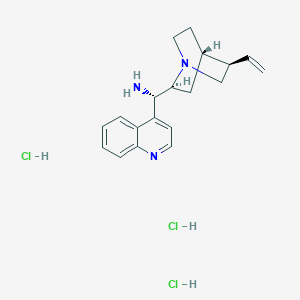
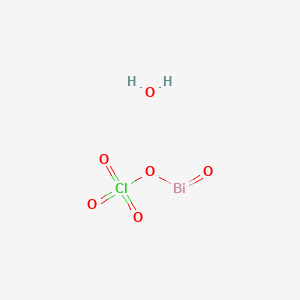
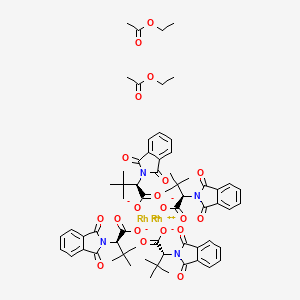
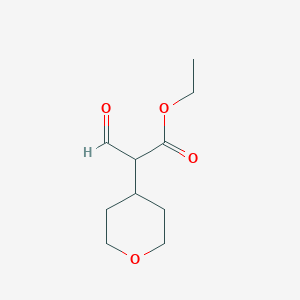
![tert-Butyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8204922.png)
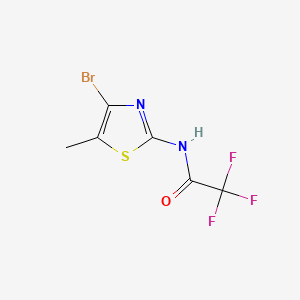
![Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate](/img/structure/B8204955.png)

![tert-Butyl (2R,4R)-4-(methanesulfonyloxy)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B8204963.png)
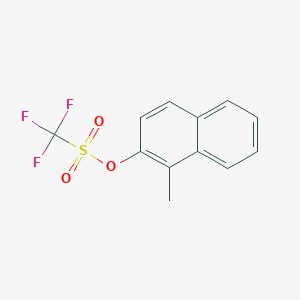
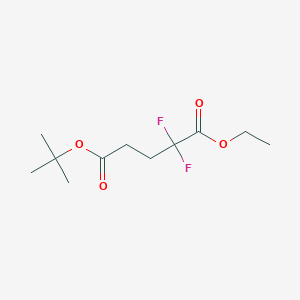
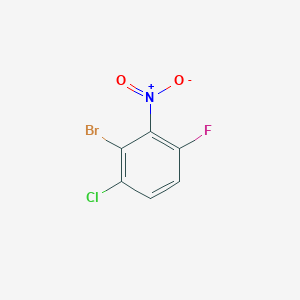
![1,1-Dimethylethyl(3S)-3-{[(trifluoroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B8204989.png)
